molecular formula C16H13NO B1660172 (1H-Indol-3-yl)-m-tolyl-methanone CAS No. 727-95-7

(1H-Indol-3-yl)-m-tolyl-methanone

Cat. No.: B1660172
CAS No.: 727-95-7
M. Wt: 235.28
InChI Key: CZGUJSMAFZNUDH-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)-m-tolyl-methanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted at the 3-position with a methanone group attached to a m-tolyl group. The indole ring is a common structural motif in many biologically active molecules, making this compound an interesting compound for research and application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-yl)-m-tolyl-methanone typically involves the reaction of indole-3-carbaldehyde with m-tolylmagnesium bromide, followed by oxidation. The reaction conditions include:

    Step 1 Formation of Grignard Reagent:

    Step 2 Grignard Reaction:

    Step 3 Oxidation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-yl)-m-tolyl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

(1H-Indol-3-yl)-m-tolyl-methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1H-Indol-3-yl)-m-tolyl-methanone involves its interaction with various molecular targets. The indole ring system can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of (1H-Indol-3-yl)-m-tolyl-methanone.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: A compound with anticancer properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1H-indol-3-yl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-5-4-6-12(9-11)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGUJSMAFZNUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655622
Record name (1H-Indol-3-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-95-7
Record name (1H-Indol-3-yl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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